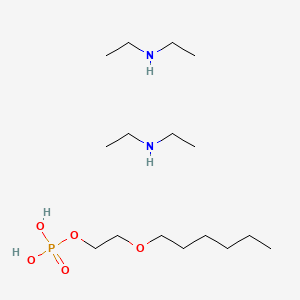![molecular formula C10H14N2O2S B14483659 4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline CAS No. 66868-67-5](/img/structure/B14483659.png)
4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline is an organic compound with the molecular formula C10H14N2O2S. This compound is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a benzene ring, along with a sulfanyl group (-S-) substituted with a 2-methylpropyl chain. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline typically involves multiple steps, starting from benzene derivativesThe nitration is usually carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) at low temperatures to avoid over-nitration . The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiols or sulfides under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Fe/HCl, catalytic hydrogenation
Substitution: Various electrophiles in the presence of catalysts like aluminum chloride (AlCl3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: 4-[(2-Methylpropyl)sulfanyl]-2-phenylenediamine
Substitution: Meta-substituted derivatives
Wissenschaftliche Forschungsanwendungen
4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The sulfanyl group can also participate in redox reactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(3-trifluoromethyl)-anilino]pyrimidine-5-carbonitrile
- 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile
Uniqueness
4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and a sulfanyl group allows for diverse chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
66868-67-5 |
|---|---|
Molekularformel |
C10H14N2O2S |
Molekulargewicht |
226.30 g/mol |
IUPAC-Name |
4-(2-methylpropylsulfanyl)-2-nitroaniline |
InChI |
InChI=1S/C10H14N2O2S/c1-7(2)6-15-8-3-4-9(11)10(5-8)12(13)14/h3-5,7H,6,11H2,1-2H3 |
InChI-Schlüssel |
AUWYONXGDCWZNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CSC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


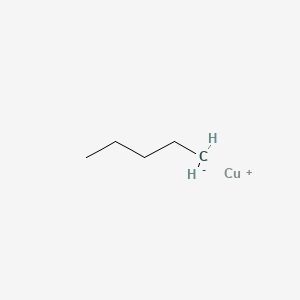
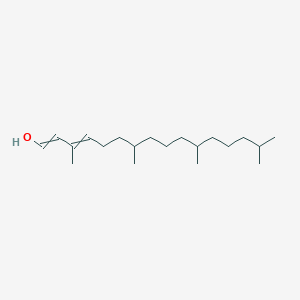

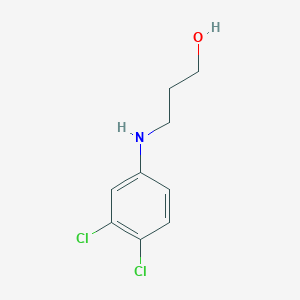

![3-[(2,4-Diethyloctyl)oxy]propan-1-amine](/img/structure/B14483609.png)

![Diethyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14483620.png)
![Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro-](/img/structure/B14483621.png)
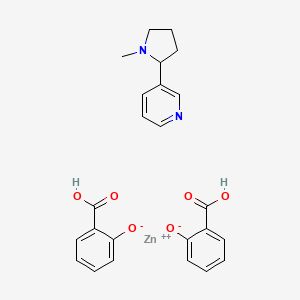

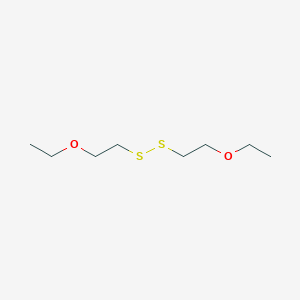
![1-(4-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14483635.png)
